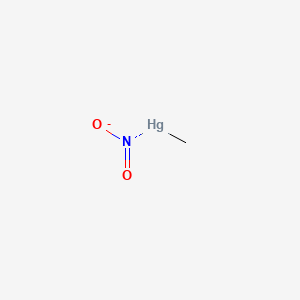
Methylnitromercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylnitromercury is an organomercury compound that contains a methyl group (CH₃) and a nitro group (NO₂) bonded to a mercury atom (Hg) This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and environmental science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylnitromercury can be synthesized through the reaction of methylmercury chloride with silver nitrite. The reaction typically occurs in an organic solvent such as ethanol or methanol under controlled temperature conditions. The general reaction is as follows:
[ \text{CH}_3\text{HgCl} + \text{AgNO}_2 \rightarrow \text{CH}_3\text{HgNO}_2 + \text{AgCl} ]
The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reactants and products. The product, this compound, is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound is not common due to its toxicity and limited applications. when required, the synthesis is scaled up using similar reaction conditions as described above, with additional safety measures to handle the toxic nature of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methylnitromercury undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylmercury nitrate.
Reduction: It can be reduced to form methylmercury and nitrous oxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as thiols (RSH) or amines (RNH₂) are used under mild conditions.
Major Products Formed
Oxidation: Methylmercury nitrate (CH₃HgNO₃)
Reduction: Methylmercury (CH₃Hg) and nitrous oxide (N₂O)
Substitution: Various organomercury compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methylnitromercury has several scientific research applications, including:
Environmental Studies: Used as a tracer to study the methylation and demethylation processes of mercury in aquatic systems.
Toxicology: Studied for its toxic effects on living organisms, particularly its neurotoxic effects.
Analytical Chemistry: Used as a standard in the analysis of mercury compounds in environmental samples.
Biological Research: Investigated for its interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
Methylnitromercury exerts its effects primarily through its interaction with thiol-containing proteins and enzymes. The compound binds to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets include enzymes involved in cellular respiration and antioxidant defense mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury (CH₃Hg): Similar in structure but lacks the nitro group.
Dimethylmercury (CH₃HgCH₃): Contains two methyl groups bonded to mercury.
Phenylmercury (C₆H₅Hg): Contains a phenyl group bonded to mercury.
Uniqueness
Methylnitromercury is unique due to the presence of both a methyl and a nitro group, which imparts distinct chemical reactivity and toxicity compared to other organomercury compounds. The nitro group enhances its electrophilic nature, making it more reactive in nucleophilic substitution reactions.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its synthesis, chemical reactivity, and toxicological effects make it a valuable compound for research, particularly in environmental and biological studies. due to its toxicity, handling and usage of this compound require stringent safety measures.
Propiedades
Número CAS |
2338-22-9 |
|---|---|
Fórmula molecular |
CH3HgNO2- |
Peso molecular |
261.63 g/mol |
Nombre IUPAC |
methylmercury;nitrite |
InChI |
InChI=1S/CH3.Hg.HNO2/c;;2-1-3/h1H3;;(H,2,3)/p-1 |
Clave InChI |
KHPPIABCPNIQHO-UHFFFAOYSA-M |
SMILES canónico |
C[Hg].N(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


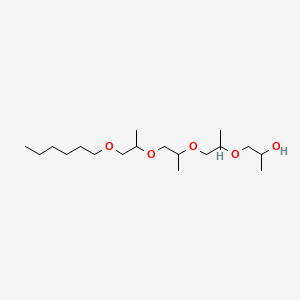
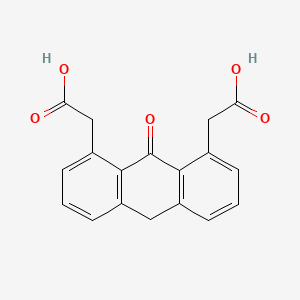

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
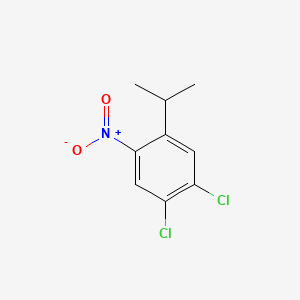
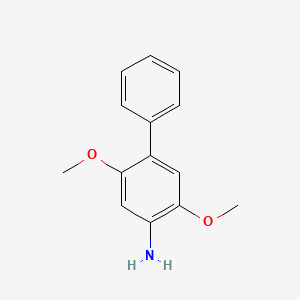
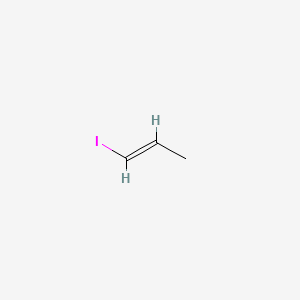
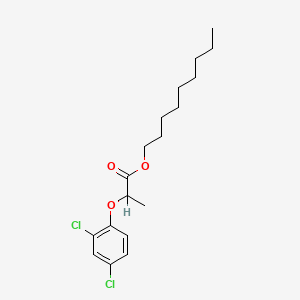
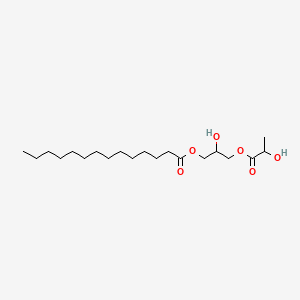
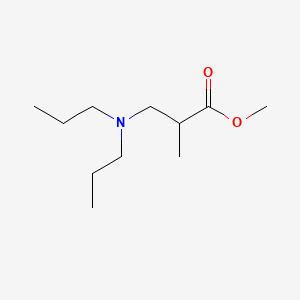
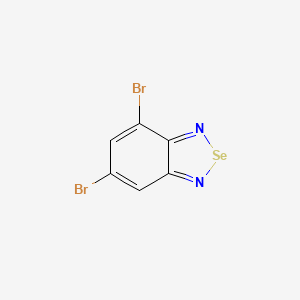
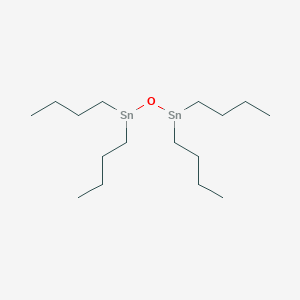
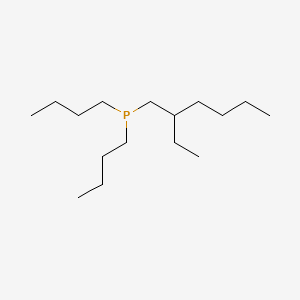
amino}benzoate](/img/structure/B12648503.png)
